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Compound of Interest

Compound Name: Gdc 0834

Cat. No.: B1663580 Get Quote

Technical Support Center: GDC-0834
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

the Bruton's tyrosine kinase (BTK) inhibitor, GDC-0834. The information provided addresses

the significant challenge of poor bioavailability observed in human studies.

Troubleshooting Guides
Issue: Undetectable or very low plasma concentrations of GDC-0834 in human subjects after

oral administration.

Possible Cause: Rapid and extensive metabolism of GDC-0834 in humans.

Troubleshooting Steps:

Confirm the presence of the primary metabolite, M1: In human plasma, the major drug-

related component is the inactive aniline metabolite, M1, formed through amide hydrolysis.[1]

Analysis of plasma samples should, therefore, focus on quantifying M1, as its presence in

substantial concentrations is indicative of GDC-0834 administration and subsequent

metabolism.[1][2][3]

Evaluate in vitro metabolism: To confirm the metabolic pathway, incubate GDC-0834 with

human liver cytosol.[1] A rapid rate of GDC-0834 disappearance and a corresponding
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increase in M1 concentration would be expected. The intrinsic clearance (CLint) in human

liver cytosol has been reported to be high.[4]

Consider alternative formulations (with caution): While various formulation strategies can

enhance the bioavailability of poorly soluble drugs, the primary issue with GDC-0834 is

metabolic instability, not poor solubility.[5][6] Therefore, strategies aimed solely at improving

dissolution are unlikely to overcome the rapid metabolism.

Frequently Asked Questions (FAQs)
Q1: Why is GDC-0834's bioavailability so poor in humans compared to preclinical species?

A1: GDC-0834 undergoes extensive and rapid amide hydrolysis in humans, a metabolic

pathway that is significantly less pronounced in preclinical species such as mice, rats, dogs,

and monkeys.[1][2][3] This species-dependent metabolism leads to the formation of an inactive

metabolite (M1), resulting in minimal to no measurable systemic exposure of the parent drug in

humans after oral administration.[1][2][3][5]

Q2: Which enzymes are responsible for the rapid metabolism of GDC-0834 in humans?

A2: The primary enzymes responsible for the amide hydrolysis of GDC-0834 are aldehyde

oxidase (AO) and carboxylesterase (CES), which are present in the human liver cytosol.[1][4]

[7]

Q3: What were the observed plasma concentrations of GDC-0834 and its metabolite M1 in

human clinical trials?

A3: In a single-dose human clinical trial, after oral administration of 35 mg and 105 mg of GDC-

0834, plasma concentrations of the parent drug were below the limit of quantitation (<1 ng/mL)

in most samples.[1][2][3] In contrast, the inactive metabolite M1 was found in substantial

concentrations.[1][2][3]

Q4: Can the poor bioavailability of GDC-0834 be overcome by increasing the dose?

A4: Simply increasing the oral dose of GDC-0834 is unlikely to achieve therapeutic plasma

concentrations due to the highly efficient and rapid metabolic clearance in humans. Even at a

dose of 105 mg, systemic exposure of the parent drug was negligible.[1][2][3]
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Q5: What are the implications of GDC-0834's poor bioavailability for its clinical development?

A5: The extensive first-pass metabolism and resulting lack of systemic exposure in humans led

to the discontinuation of GDC-0834's clinical development.[5] The focus shifted to developing

backup compounds with improved metabolic stability.[5]

Data Presentation
Table 1: GDC-0834 and Metabolite M1 Plasma Concentrations in Humans

Dose of GDC-0834 GDC-0834 Cmax (ng/mL) M1 Cmax (ng/mL)

35 mg < 1 142

105 mg < 1 390

Data sourced from exploratory clinical studies in healthy volunteers.[1]

Table 2: In Vitro Metabolism of GDC-0834 in Liver Fractions of Different Species

Species Liver Fraction
% Turnover (3-hour
incubation)

Human Hepatocytes 80%

Mouse Hepatocytes 56%

Cynomolgus Monkey Hepatocytes 53%

Rat Hepatocytes 20%

Dog Hepatocytes 17%

This table illustrates the significant species difference in the rate of GDC-0834 metabolism.[3]

Table 3: Intrinsic Clearance (Vmax/Km) for M1 Formation in Liver Microsomes
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Species Relative Intrinsic Clearance

Human 1

Rat 1/23

Dog 1/169

Monkey 1/169

The intrinsic clearance for the formation of the M1 metabolite is substantially higher in humans

compared to preclinical species.[2]

Experimental Protocols
Protocol 1: In Vitro Metabolism of GDC-0834 in Human Liver Cytosol

Objective: To determine the rate of GDC-0834 metabolism and M1 formation in human liver

cytosol.

Materials:

GDC-0834

Pooled human liver cytosol (HLC)

Phosphate buffer (pH 7.4)

Acetonitrile (for quenching)

Internal standard for LC-MS/MS analysis

Procedure:

1. Prepare a stock solution of GDC-0834 in a suitable solvent (e.g., DMSO).

2. Pre-warm the human liver cytosol and phosphate buffer to 37°C.
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3. Initiate the reaction by adding the GDC-0834 stock solution to the mixture of HLC and

buffer. The final concentration of GDC-0834 should be within the linear range of the assay.

4. Incubate the reaction mixture at 37°C.

5. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction

mixture.

6. Immediately quench the reaction by adding the aliquot to a tube containing ice-cold

acetonitrile and the internal standard.

7. Centrifuge the samples to precipitate the protein.

8. Analyze the supernatant for the concentrations of GDC-0834 and M1 using a validated

LC-MS/MS method.

Data Analysis:

Plot the natural logarithm of the remaining GDC-0834 concentration versus time to

determine the rate of disappearance and calculate the in vitro half-life (t1/2).

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg

protein/mL).

Visualizations
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GDC-0834 Metabolic Pathway in Humans
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Caption: Metabolic fate of orally administered GDC-0834 in humans.
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In Vitro Metabolism Experimental Workflow
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Troubleshooting Logic for Poor Bioavailability
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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